molecular formula C13H29NO3S B076228 N-Octyl-N,N-dimethyl-3-ammonio-1-propanesulfonate CAS No. 15178-76-4

N-Octyl-N,N-dimethyl-3-ammonio-1-propanesulfonate

Cat. No. B076228
CAS RN: 15178-76-4
M. Wt: 279.44 g/mol
InChI Key: QZRAABPTWGFNIU-UHFFFAOYSA-N
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Description

“N-Octyl-N,N-dimethyl-3-ammonio-1-propanesulfonate” is an organic compound with the molecular formula C13H29NO3S . It is also known by other names such as “Octyl sulfobetaine”, “3-Dimethyl-octylazaniumyl propane-1-sulfonate”, and "N-Octylsulfobetaine" .


Molecular Structure Analysis

The molecular structure of “N-Octyl-N,N-dimethyl-3-ammonio-1-propanesulfonate” can be represented by the SMILES notation: CCCCCCCCN+(C)CCCS([O-])(=O)=O . The InChI Key for this compound is QZRAABPTWGFNIU-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“N-Octyl-N,N-dimethyl-3-ammonio-1-propanesulfonate” appears as a white substance . It has a molecular weight of 279.44 g/mol . It is soluble in water, forming a clear solution when 10% of it is dissolved .

Scientific Research Applications

Surface Modification in Biomedical Devices

Specific Scientific Field

Biomedical Engineering and Materials Science

Summary

Surface fouling can lead to complications in biomedical devices, affecting their functionality and longevity. Hydrophilic coatings are commonly used to mitigate these issues. While polyethylene glycol has been widely studied, zwitterionic moieties, such as sulfobetaines, have gained attention. Sulfobetaines reduce protein adsorption, limit cellular adhesion, and promote longer functional lifetimes and reduced inflammatory responses when applied to implanted materials and devices .

Methods of Application

Sulfobetaine can be applied to the surface of biomedical devices in both molecular and polymeric forms. The coating process involves chemically grafting sulfobetaine molecules onto the material surface. Various techniques, including self-assembly, layer-by-layer deposition, and covalent attachment, have been explored.

Results and Outcomes

Studies have demonstrated that sulfobetaine-coated materials exhibit improved resistance to protein fouling, reduced cell adhesion, and enhanced biocompatibility. These coatings have the potential to enhance the performance and safety of medical implants, such as stents, catheters, and prosthetic devices .

Drug Delivery Systems

Specific Scientific Field

Pharmaceutical Sciences and Nanotechnology

Summary

Sulfobetaine-coated nanoparticles have been investigated for drug delivery applications. When administered in vivo, these nanoparticles interact with proteins. Recent research shows that zwitterion-coated nanoparticles can inhibit protein interactions, potentially improving drug delivery efficiency and reducing adverse effects .

Methods of Application

Nanoparticles are coated with sulfobetaine using surface modification techniques. The coating enhances colloidal stability and prevents protein adsorption, allowing efficient drug loading and controlled release.

Results and Outcomes

Sulfobetaine-coated nanoparticles demonstrate improved stability, reduced protein binding, and enhanced drug delivery performance. These systems hold promise for targeted drug delivery and personalized medicine .

Antimicrobial Applications

Specific Scientific Field

Microbiology and Surface Chemistry

Summary

Sulfobetaines exhibit antimicrobial properties. Aqueous solutions of sulfobetaine have been tested against various microorganisms.

Methods of Application

Antimicrobial activity is determined using well-diffusion assays. Sulfobetaine solutions are introduced into wells cut in agar media containing microorganisms.

Results and Outcomes

Sulfobetaine solutions inhibit microbial growth, making them potential candidates for antimicrobial coatings, wound dressings, and medical textiles .

Safety And Hazards

“N-Octyl-N,N-dimethyl-3-ammonio-1-propanesulfonate” is categorized as a serious eye irritant (Category 2), skin irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity Category 3) . Precautionary measures include wearing protective gloves, clothing, and eye/face protection. If it comes into contact with the skin, wash with plenty of water. If inhaled, remove the person to fresh air and keep them comfortable for breathing .

properties

IUPAC Name

3-[dimethyl(octyl)azaniumyl]propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H29NO3S/c1-4-5-6-7-8-9-11-14(2,3)12-10-13-18(15,16)17/h4-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRAABPTWGFNIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[N+](C)(C)CCCS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H29NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1074547
Record name N-Octylsulfobetaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Octyl-N,N-dimethyl-3-ammonio-1-propanesulfonate

CAS RN

15178-76-4
Record name N-Octylsulfobetaine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015178764
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Octylsulfobetaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(N,N-Dimethyloctylammonio)propanesulfonate inner salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(Dimethyloctylammonio)propane-1-sulfonate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4755UU7TU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Octyl-N,N-dimethyl-3-ammonio-1-propanesulfonate
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N-Octyl-N,N-dimethyl-3-ammonio-1-propanesulfonate
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N-Octyl-N,N-dimethyl-3-ammonio-1-propanesulfonate
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N-Octyl-N,N-dimethyl-3-ammonio-1-propanesulfonate
Reactant of Route 5
N-Octyl-N,N-dimethyl-3-ammonio-1-propanesulfonate

Citations

For This Compound
32
Citations
AA McLachlan, DG Marangoni - Journal of colloid and interface science, 2006 - Elsevier
Critical micelle concentration (cmc) values have been determined for the mixed zwitterionic/anionic surfactant systems of N-dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate (ZW3-…
Number of citations: 121 www.sciencedirect.com
L Tao, K Guan, R Yang, Z Guo, L Wang, L Xu… - Energy Storage …, 2023 - Elsevier
The dendrite growth on the surface of zinc anodes and formation of inactive by-products of Zn 4 (OH) 6 SO 4 . xH 2 O (ZHS), mainly attributed to the “tip effect” of an uneven surface and …
Number of citations: 0 www.sciencedirect.com
ZZ Haque, GL Bohoua - Food and Nutrition Sciences, 2015 - scirp.org
Influence of amphiphiles on surface energy (γ), emulsifying activity index (EAI) and emulsion stability (ES) of fatty-acid free bovine serum albumin (FAF-BSA), bovine serum albumin (…
Number of citations: 3 www.scirp.org
C Vargas, C Schönbeck, I Heimann, S Keller - Langmuir, 2018 - ACS Publications
Cyclodextrin (CD) complexation is a convenient method to sequester surfactants in a controllable way, for example, during membrane-protein reconstitution. Interestingly, the …
Number of citations: 10 pubs.acs.org
ZZ Haque, GL Bohoua - Food and Nutrition Sciences, 2015 - scirp.org
Hydrophilic and hydrophobic (φ) interactions among amphiphiles play critical roles in interfacial properties of proteins and other smaller amphiphiles and affect the creation and stability …
Number of citations: 2 www.scirp.org
S Ghosh, D Khatua, J Dey - Langmuir, 2011 - ACS Publications
The physicochemical properties, such as critical micelle concentration (cmc), surface tension at cmc (γ cmc ), and surface activity parameters of the mixtures of a new amino acid-based …
Number of citations: 91 pubs.acs.org
QC Liu, QH Zhang, ZH Ren - Available at SSRN 4606414 - papers.ssrn.com
The micellization behavior of quasi-binary mixture of zwitterionic cocamidopropyl hydroxysultaine (CAPHS) with cationic cetyltrimethylammonium bromide (CTAB) was investigated both …
Number of citations: 0 papers.ssrn.com
EY Kim, JH Kim, KS Chung… - Analytical Science and …, 2004 - koreascience.kr
The discrimination of bracken (Korean vs. Chinese) has been attempted using capillary electrophoresis (CE). Bracken (Pteridium aquilinum) was extracted with 30% methanol and …
Number of citations: 2 koreascience.kr
RS Ward, J Davies, G Hodges, DW Roberts - Synthesis, 2002 - thieme-connect.com
A series of quaternary alkylammonium sulfobetaines of general formula RN+(CH 3) 2 (CH 2) n SO 3-, where n= 2-4, have been synthesised by reacting the corresponding N, N-…
Number of citations: 32 www.thieme-connect.com
J Davies - 2003 - search.proquest.com
22 zwitterionic compounds (10 short-chain surfactants; 12 non-surfactants) were synthesised obeying the general formula R-N+(CH3) 2 (CH2) nSO3', where n= 2 to 4, by reacting the …
Number of citations: 3 search.proquest.com

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